molecular formula C11H11ClO2 B1411019 3-Oxo-4-(4-methylphenyl)butanoyl chloride CAS No. 1989983-07-4

3-Oxo-4-(4-methylphenyl)butanoyl chloride

Cat. No.: B1411019
CAS No.: 1989983-07-4
M. Wt: 210.65 g/mol
InChI Key: QLUNFKRWRVGDAM-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-methylphenyl)butanoyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of butanoyl chloride, featuring a ketone group (3-oxo) and a 4-methylphenyl group attached to the butanoyl chain. This compound is of interest in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(4-methylphenyl)butanoyl chloride typically involves the acylation of 4-methylacetophenone with a suitable acyl chloride. One common method is the Friedel-Crafts acylation reaction, where 4-methylacetophenone reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-methylphenyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Reduction Reactions: The ketone group (3-oxo) can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the phenyl ring can undergo oxidation to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane), room temperature.

    Reduction: Reducing agents (NaBH4, LiAlH4), solvent (ethanol, ether), low temperature.

    Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone), elevated temperature.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Secondary Alcohols: Formed from the reduction of the ketone group.

    Carboxylic Acids: Formed from the oxidation of the methyl group.

Scientific Research Applications

3-Oxo-4-(4-methylphenyl)butanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-methylphenyl)butanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-4-(3-methylphenyl)butanoyl chloride: Similar structure but with the methyl group in the meta position on the phenyl ring.

    3-Oxo-4-phenylbutanoyl chloride: Lacks the methyl group on the phenyl ring.

    4-(4-Methylphenyl)butanoyl chloride: Lacks the ketone group (3-oxo).

Uniqueness

3-Oxo-4-(4-methylphenyl)butanoyl chloride is unique due to the presence of both the ketone group and the para-methylphenyl group, which confer distinct reactivity and properties. This combination allows for specific chemical transformations and applications that may not be achievable with similar compounds.

Biological Activity

3-Oxo-4-(4-methylphenyl)butanoyl chloride, also known by its CAS number 1989983-07-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H11ClO2\text{C}_{12}\text{H}_{11}\text{ClO}_2

This compound features a ketone group and a chloro substituent, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential antimicrobial and anticancer properties, similar to other indole derivatives. The compound's mechanism may involve:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding : The compound may bind to receptors, modulating signaling pathways that regulate cell growth and apoptosis .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has been suggested that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate gene expression related to cell cycle regulation and apoptosis is particularly noteworthy .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Studies : In vitro studies using human cancer cell lines indicated that this compound could significantly reduce cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent .

Data Summary

Activity Type Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of metabolic pathways
AnticancerInduction of apoptosisModulation of signaling pathways

Properties

IUPAC Name

4-(4-methylphenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8-2-4-9(5-3-8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUNFKRWRVGDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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